molecular formula C50H67N11O11S2 B7910177 Ctop

Ctop

Cat. No.: B7910177
M. Wt: 1062.3 g/mol
InChI Key: PZWWYAHWHHNCHO-KOFBULAQSA-N
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Description

The compound “Ctop” is a bicyclic peptide known for its selective antagonism of the μ-opioid receptor. It is composed of sequences from a selective μ-opioid receptor antagonist and odorranalectin, a peptide known for its ability to penetrate the brain. This compound has been optimized for solid-phase synthesis and has shown potential for nose-to-brain delivery and in vivo activity .

Scientific Research Applications

“Ctop” has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “Ctop” involves solid-phase synthesis, which is a method used to assemble peptides while they are bound to a solid support. The synthesis of “this compound” includes the formation of two disulfide bridges. The differences in reactivity of cysteine and penicillamine thiol groups, protected with trityl and/or acetamidomethyl protecting groups, are exploited for selective disulfide bond formation on the solid phase. Both single-step and sequential strategies are applied to macrocyclization reactions, with the sequential strategy yielding a larger quantity and better purity of crude "this compound" .

Industrial Production Methods: While specific industrial production methods for “this compound” are not detailed, the solid-phase synthesis approach is scalable and can be adapted for larger-scale production. The use of automated peptide synthesizers can facilitate the industrial production of “this compound” by allowing precise control over reaction conditions and sequences.

Chemical Reactions Analysis

Types of Reactions: “Ctop” undergoes various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking of disulfide bonds to yield free thiol groups.

    Substitution: Introduction of protecting groups to thiol groups for selective reactions.

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is the bicyclic peptide “this compound” with two disulfide bridges, which is essential for its biological activity.

Mechanism of Action

“Ctop” exerts its effects by selectively binding to and antagonizing the μ-opioid receptor. This interaction prevents the receptor from activating its downstream signaling pathways, which are responsible for the analgesic effects of opioids. By blocking these pathways, “this compound” can counteract the effects of opioid agonists like morphine, thereby preventing pain relief and respiratory depression .

Comparison with Similar Compounds

    Naloxone: Another μ-opioid receptor antagonist used to reverse opioid overdose.

    Naltrexone: A long-acting μ-opioid receptor antagonist used in the treatment of opioid and alcohol dependence.

    Methylnaltrexone: A peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.

Uniqueness of “Ctop”: “this compound” is unique due to its bicyclic structure, which enhances its stability and ability to penetrate the brain. Unlike other opioid receptor antagonists, “this compound” has been optimized for nose-to-brain delivery, making it a promising candidate for non-invasive administration .

Properties

IUPAC Name

(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWWYAHWHHNCHO-KOFBULAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)NC(C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H67N11O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1062.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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